4-amino-N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the isoquinoline and benzodioxin moieties. The final step involves the formation of the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
4-amino-N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share the thieno[3,2-d]pyrimidine core and have similar chemical properties.
Isoquinoline derivatives: Compounds with the isoquinoline structure exhibit comparable biological activities.
Benzodioxin derivatives: These compounds have similar aromatic and heterocyclic structures.
Uniqueness
The uniqueness of 4-amino-N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide lies in its combination of multiple functional groups and heterocyclic structures, which confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of the compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C25H20N6O3S |
---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
4-amino-N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C25H20N6O3S/c1-13-2-4-16-15(20(13)31-25(32)17-11-35-22-21(17)28-12-29-23(22)26)6-7-27-24(16)30-14-3-5-18-19(10-14)34-9-8-33-18/h2-7,10-12H,8-9H2,1H3,(H,27,30)(H,31,32)(H2,26,28,29) |
InChI Key |
HAOMZGXWDQZEHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=NC=C2)NC3=CC4=C(C=C3)OCCO4)NC(=O)C5=CSC6=C5N=CN=C6N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.